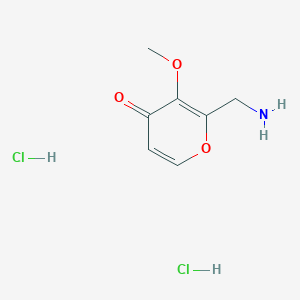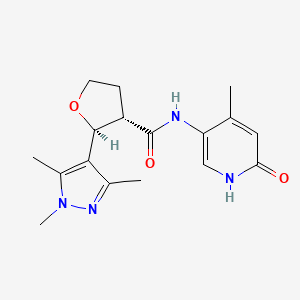
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride, also known as AM-PMX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. AM-PMX is a pyranone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. In cancer research, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. In addition, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride in lab experiments is its low toxicity and high solubility in water. However, one of the limitations of using 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride. One direction is to further study its mechanism of action and identify its specific targets in various diseases. Another direction is to develop more efficient and cost-effective methods for synthesizing 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride. Additionally, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride can be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride can be synthesized using various methods, including the reaction of 3-methoxy-4H-pyran-4-one with formaldehyde and ammonium chloride. Another method involves the reaction of 3-methoxy-4H-pyran-4-one with paraformaldehyde and ammonium chloride. The resulting product is then treated with hydrochloric acid to obtain 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride dihydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been studied for its potential anticancer properties and has been shown to inhibit the growth of cancer cells. In drug development, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-methoxypyran-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.2ClH/c1-10-7-5(9)2-3-11-6(7)4-8;;/h2-3H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCYWIDLZURHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=CC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)

![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)

![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)
